4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11056471
InChI: InChI=1S/C16H19NO4S/c1-20-14-5-3-13(4-6-14)11-12-17-22(18,19)16-9-7-15(21-2)8-10-16/h3-10,17H,11-12H2,1-2H3
SMILES: COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide

CAS No.:

Cat. No.: VC11056471

Molecular Formula: C16H19NO4S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide -

Specification

Molecular Formula C16H19NO4S
Molecular Weight 321.4 g/mol
IUPAC Name 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C16H19NO4S/c1-20-14-5-3-13(4-6-14)11-12-17-22(18,19)16-9-7-15(21-2)8-10-16/h3-10,17H,11-12H2,1-2H3
Standard InChI Key OBJJVDWZGCVDCO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC
Canonical SMILES COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₉NO₃S, with a molecular weight of 305.392 g/mol . Its structure comprises a benzenesulfonamide group linked to a 2-(4-methoxyphenyl)ethyl moiety. Key physicochemical parameters include:

PropertyValue
Exact Mass305.109 g/mol
Topological Polar Surface Area (TPSA)63.78 Ų
Partition Coefficient (LogP)3.996

These properties influence its solubility, stability, and interaction with biological targets .

Synonyms and Registry Information

  • CAS Number: 141666-92-4

  • IUPAC Name: 4-Methyl-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide

  • Alternative Names: N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamide

Synthetic Methodologies

General Synthesis Strategy

The compound is synthesized via nucleophilic substitution reactions. A representative route involves reacting 4-methoxyphenethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF):

4-Methoxyphenethylamine+4-Methoxybenzenesulfonyl ChlorideBaseTarget Compound+HCl\text{4-Methoxyphenethylamine} + \text{4-Methoxybenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Industrial-Scale Optimization

Patent WO2012101648A1 describes a scalable process for analogous benzenesulfonamides, emphasizing chiral purity . Key steps include:

  • Acid-Catalyzed Deprotection: Use of hydrobromic acid in glacial acetic acid at 70–75°C for 3 hours.

  • Extraction and Purification: Sequential washing with toluene, pH adjustment to 12–14 using NaOH, and recrystallization from acetone/water mixtures .

  • Yield and Purity: Typical yields exceed 90%, with HPLC purity >98% and chiral purity >99.8% .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits moderate lipophilicity (LogP = 3.996), favoring membrane permeability but requiring formulation aids for aqueous solubility . Stability studies indicate robustness under acidic conditions but susceptibility to hydrolysis in strongly basic environments.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O stretching) and 1250 cm⁻¹ (C-O of methoxy groups).

  • NMR (¹H): Key signals include δ 7.6–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 2.9 ppm (ethylenic CH₂) .

Applications in Drug Development

Intermediate in Chiral Synthesis

The compound serves as a precursor in synthesizing enantiomerically pure pharmaceuticals. For example, its derivatives are pivotal in producing 5-HT₆ receptor antagonists for neurological disorders .

Material Science

Its sulfonamide group enables integration into polymers with enhanced thermal stability, useful in coatings and adhesives .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
3-Iodo-4-methoxy derivative Iodine substituent at C3Enhanced receptor affinity
N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamideMethanesulfonamide coreAnti-inflammatory, analgesic

Key Observations:

  • Electron-Donating Groups: Methoxy groups improve metabolic stability compared to halogenated analogs .

  • Chiral Centers: Enantiopure derivatives (e.g., from Patent WO2012101648A1) exhibit superior pharmacological profiles .

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